N-Isovalerylglycine

Descripción general

Descripción

N-Isovalerylglycine is an N-acylglycine in which the acyl group is specified as isovaleryl. It is a byproduct of the catabolism of the amino acid leucine and is found in human urine as a metabolite. This compound is significant in the diagnosis of metabolic disorders such as isovaleric acidemia, where it accumulates due to a deficiency in the enzyme isovaleryl-CoA dehydrogenase .

Métodos De Preparación

N-Isovalerylglycine can be synthesized through the reaction of isovaleryl chloride with glycine. The reaction involves the acylation of glycine with isovaleryl chloride in the presence of a base to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Análisis De Reacciones Químicas

N-Isovalerylglycine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Aplicaciones Científicas De Investigación

N-Isovalerylglycine has several scientific research applications:

Chemistry: It is used as a reference compound in the study of acylglycines and their metabolic pathways.

Biology: It serves as a biomarker for diagnosing metabolic disorders such as isovaleric acidemia.

Medicine: Its accumulation in urine is used to diagnose and monitor the treatment of isovaleric acidemia.

Industry: It is used in the synthesis of other chemical compounds and in the study of enzyme deficiencies

Mecanismo De Acción

N-Isovalerylglycine exerts its effects primarily through its role in the catabolism of leucine. The deficiency of isovaleryl-CoA dehydrogenase leads to the accumulation of isovaleryl-CoA, which is then conjugated with glycine to form this compound. This conjugation is a detoxification mechanism to prevent the accumulation of toxic metabolites .

Comparación Con Compuestos Similares

N-Isovalerylglycine is unique among acylglycines due to its specific role in leucine metabolism. Similar compounds include:

N-Butyrylglycine: Involved in the metabolism of butyric acid.

N-Propionylglycine: Involved in the metabolism of propionic acid.

N-Isopentanoylglycine: Another acylglycine with a similar structure but different metabolic pathways.

This compound stands out due to its specific association with isovaleric acidemia and its role as a diagnostic biomarker for this metabolic disorder.

Actividad Biológica

N-Isovalerylglycine (IVG) is a significant metabolite in the context of isovaleric acidemia (IVA), an autosomal recessive disorder characterized by impaired leucine metabolism. This article provides a comprehensive overview of the biological activity of this compound, including its metabolic pathways, clinical implications, and therapeutic applications.

Metabolic Pathways

This compound is produced through the catabolism of leucine, primarily via the action of the enzyme isovaleryl-CoA dehydrogenase. This enzyme requires riboflavin (vitamin B2) as a cofactor for its activity. In cases of IVA, where this enzyme is deficient, there is an accumulation of isovaleryl-CoA, leading to increased production of IVG as a detoxification mechanism .

Key Enzymatic Reactions:

- Formation:

- Enzyme Involved: Glycine N-acyltransferase (EC 2.3.1.13) catalyzes this reaction, facilitating the transfer of the acyl group from isovaleryl-CoA to glycine .

Isovaleric Acidemia

In patients with IVA, elevated levels of this compound in urine are indicative of the disorder and serve as a biomarker for diagnosis. A case study highlighted a 7-year-old girl who presented with periodic acidosis and was found to have significantly elevated IVG levels in her urine during episodes of metabolic crisis .

Table 1: Urinary Excretion Levels of Isovalerylglycine in IVA Patients

| Patient ID | Urinary IVG Level (µmol/L) | Clinical Presentation |

|---|---|---|

| TM | 1325 | Acute metabolic crisis |

| Control | 1 | Normal |

Therapeutic Applications

Dietary Management and Supplementation:

Management strategies for IVA include dietary leucine restriction and supplementation with glycine. Research indicates that optimal glycine supplementation can enhance IVG production, aiding in detoxification processes during leucine restriction .

Case Study Insights:

A study involving two patients with different phenotypes of IVA revealed that glycine doses up to 600 mg/kg/day could significantly increase IVG production during acute episodes of isovaleric acid accumulation .

Table 2: Glycine Supplementation and IVG Production

| Glycine Dose (mg/kg/day) | IVG Production Increase (%) |

|---|---|

| 150 | Optimal |

| 250 | Decreased |

| 600 | Increased |

Research Findings

Recent studies have focused on the biochemical mechanisms underlying IVG's role in metabolic pathways. For instance, enzymatic dysfunctions associated with mitochondrial fatty acid beta-oxidation have been linked to elevations in IVG levels, suggesting a broader metabolic impact beyond IVA alone .

Moreover, there is emerging evidence suggesting an association between elevated IVG levels and conditions such as anorexia nervosa, potentially due to impaired nutrient conversion processes .

Propiedades

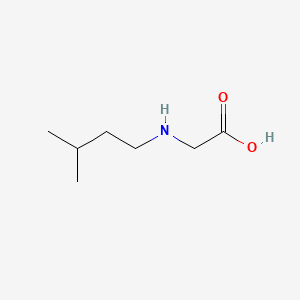

IUPAC Name |

2-(3-methylbutylamino)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-6(2)3-4-8-5-7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMZPWUNPTQDABJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80178236 | |

| Record name | N-Isovalerylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23590-18-3 | |

| Record name | N-Isovalerylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023590183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Isovalerylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.